5-Fold Enhancement in PKM2 Activator Potency: 2-Chloro-6-fluorobenzyl vs. 2-Chlorobenzyl
In a systematic evaluation of benzyl substituent effects on PKM2 activation using a thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold, the 2-chloro-6-fluorobenzyl-substituted compound exhibited an AC₅₀ of 0.060 μM (maximal response 93%), compared to an AC₅₀ of 0.298 μM (maximal response 96%) for the 2-chlorobenzyl analog [1]. This corresponds to a 5.0-fold improvement in potency. The 2,6-difluorobenzyl analog showed comparable potency (AC₅₀ = 0.049 μM, maximal response 94%), while the unsubstituted benzyl analog showed an AC₅₀ of 0.062 μM (101% response), indicating that the 2-chloro-6-fluoro combination uniquely balances potency and efficacy [1].
| Evidence Dimension | Pyruvate kinase M2 (PKM2) activation potency (AC₅₀) |
|---|---|
| Target Compound Data | AC₅₀ = 0.060 μM; max response = 93% (R3 = 2-chloro-6-fluorobenzyl on thienopyrrolopyridazinone core) |
| Comparator Or Baseline | 2-chlorobenzyl analog: AC₅₀ = 0.298 μM, max 96%; 2,6-difluorobenzyl analog: AC₅₀ = 0.049 μM, max 94%; benzyl analog: AC₅₀ = 0.062 μM, max 101% |
| Quantified Difference | 5.0-fold more potent than 2-chlorobenzyl; equipotent to 2,6-difluorobenzyl (1.2-fold difference) |
| Conditions | Luminescent pyruvate kinase-luciferase coupled assay; mean of three replicates; compound tested at 57 μM for max response determination |
Why This Matters
For researchers procuring N-benzyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid building blocks for PKM2-targeted programs, the 2-chloro-6-fluorobenzyl variant delivers substantially superior potency compared to mono-chlorinated alternatives, reducing the amount of material needed for equivalent target engagement.
- [1] Boxer MB, Quinn AM, Shen M, et al. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorg Med Chem Lett. 2010;20(11):3387-3393. Table 2. View Source
